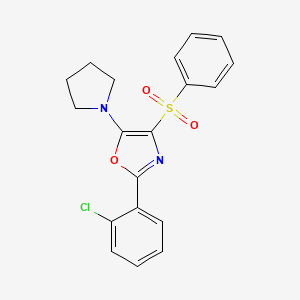
2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. This compound was first synthesized by Pfizer Inc, and it has been shown to have potent immunosuppressive properties.
科学的研究の応用
Antimicrobial and Antifungal Activities
2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole and its derivatives have been investigated for their potential antimicrobial and antifungal activities. Studies have shown that certain compounds within this class exhibit considerable activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. Specifically, chloro-substituted compounds have shown comparable antibacterial activity to established drugs like chloramphenicol against strains such as Pseudomonas aeruginosa. Additionally, some derivatives have demonstrated comparable antifungal activity to ketoconazole, indicating their potential in treating fungal infections (A. Muralikrishna et al., 2012).
Anticancer Evaluation
The exploration of 2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole derivatives for anticancer properties has yielded promising results. A series of these compounds have been synthesized and evaluated in vitro against various cancer cell lines. Some compounds have shown significant activity against specific cancer types, such as glioblastoma and lung carcinoma, highlighting their potential as lead compounds for developing new anticancer therapies (Volodymyr Zyabrev et al., 2022).
Synthesis and Molecular Docking Studies
The synthesis of novel 2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole derivatives and their subsequent analysis through molecular docking studies have provided insights into their potential pharmacological activities. These studies help in understanding the interaction between these compounds and biological targets, aiding in the design of more effective drugs with specific biological activities (Kanubhai D. Katariya et al., 2021).
Antioxidant Properties
Research into the antioxidant properties of 2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole derivatives has revealed their potential as antioxidant agents. These compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is a contributing factor in various chronic diseases and aging (Bhanu Prakash Talapuru et al., 2014).
Electrocatalytic and Photophysical Applications
The structural and functional diversity of 2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole compounds lends them to applications beyond biomedical research, including electrocatalysis for CO2 reduction and in optoelectronic devices as fluorescent OLEDs. Their unique properties facilitate the development of efficient and selective catalysts for environmental applications and materials with desirable photophysical characteristics for use in electronic devices (J. Nganga et al., 2017; Zhen-Hua Xing et al., 2017).
特性
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNNTWMAXTDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730008.png)
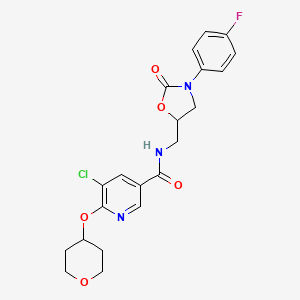
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)
![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)
![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)
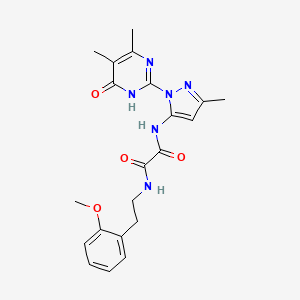
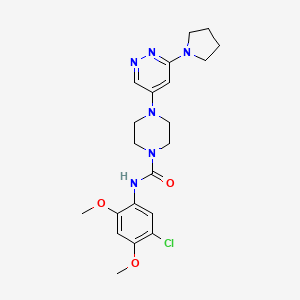

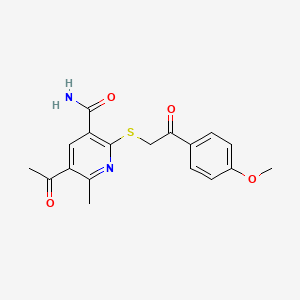
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2730026.png)
![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)
![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

